molecular formula C8H4BrF3N2 B1395668 3-Bromo-7-(trifluoromethyl)-1H-indazole CAS No. 885693-99-2

3-Bromo-7-(trifluoromethyl)-1H-indazole

Cat. No. B1395668
M. Wt: 265.03 g/mol
InChI Key: JRZSKVKGURAWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-7-(trifluoromethyl)-1H-indazole” is a chemical compound that has been used in various scientific research . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the indazole ring .


Synthesis Analysis

The synthesis of “3-Bromo-7-(trifluoromethyl)-1H-indazole” derivatives has been reported in several studies. One efficient synthetic route involves a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of “3-Bromo-7-(trifluoromethyl)-1H-indazole” includes a bromine atom and a trifluoromethyl group attached to the indazole ring . The indazole ring is a type of heterocyclic aromatic organic compound, which consists of two nitrogen atoms in the ring .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-7-(trifluoromethyl)-1H-indazole” have been studied in the context of Suzuki–Miyaura cross-coupling reactions . These reactions have been used to synthesize various derivatives of the compound .

Future Directions

The future directions for the research on “3-Bromo-7-(trifluoromethyl)-1H-indazole” could involve discovering many novel applications of its derivatives . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-bromo-7-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZSKVKGURAWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-(trifluoromethyl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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